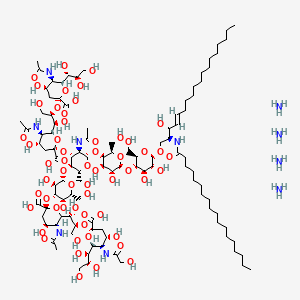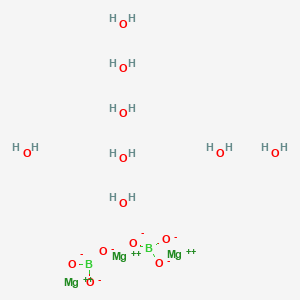
rac-N-Ethyl-4-methyl-Cathinon-Hydrochlorid
Übersicht
Beschreibung
4-Methylethcathinon (Hydrochlorid) (ausgenommene Zubereitung) ist ein synthetisches Cathinon-Derivat. Es wird häufig als analytischer Referenzstandard in der forensischen und toxikologischen Forschung verwendet. Diese Verbindung ist ein Stimulans und ist bekannt für ihr Vorkommen in Designer-Drogen, die als „legale Rauschmittel" vermarktet werden .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methylethcathinon (Hydrochlorid) beinhaltet typischerweise die Reaktion von 4-Methylpropiophenon mit Ethylamin unter reduktiven Aminierungsbedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Reduktionsmittels wie Natriumcyanoborhydrid oder Wasserstoffgas mit einem geeigneten Katalysator durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-Methylethcathinon (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird oft als Lösung in Methanol formuliert, um die Handhabung und Lagerung zu vereinfachen .
Wissenschaftliche Forschungsanwendungen
4-Methylethcathinone (hydrochloride) is widely used in scientific research, particularly in the following areas:
Chemistry: As a reference standard in analytical chemistry for the identification and quantification of cathinone derivatives.
Biology: In studies investigating the biological effects of synthetic cathinones on cellular and molecular levels.
Medicine: Research into the pharmacological properties and potential therapeutic applications of synthetic cathinones.
Industry: Used in the development of new analytical methods and forensic tools for the detection of designer drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylethcathinone (hydrochloride) typically involves the reaction of 4-methylpropiophenone with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of 4-Methylethcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often formulated as a solution in methanol for ease of handling and storage .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Methylethcathinon (Hydrochlorid) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung der entsprechenden Ketone oder Carbonsäuren führen.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Aminogruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Oxidation: 4-Methylpropiophenon oder 4-Methylbenzoesäure.
Reduktion: 4-Methylphenylpropanol.
Substitution: Verschiedene substituierte Amine, abhängig vom verwendeten Reagenz.
Wissenschaftliche Forschungsanwendungen
4-Methylethcathinon (Hydrochlorid) wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den folgenden Bereichen:
Chemie: Als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von Cathinon-Derivaten.
Biologie: In Studien zur Untersuchung der biologischen Wirkungen synthetischer Cathinone auf zellulärer und molekularer Ebene.
Medizin: Forschung zu den pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen synthetischer Cathinone.
Industrie: Einsatz bei der Entwicklung neuer analytischer Methoden und forensischer Werkzeuge zum Nachweis von Designer-Drogen
Wirkmechanismus
Der Wirkmechanismus von 4-Methylethcathinon (Hydrochlorid) beinhaltet seine Wechselwirkung mit Monoamin-Transportern im Gehirn. Es wirkt in erster Linie als Freisetzungsmittel für Dopamin, Noradrenalin und Serotonin, was zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt führt. Dies führt zu stimulierenden Wirkungen, die denen anderer Cathinone und Amphetamine ähneln .
Wirkmechanismus
The mechanism of action of 4-Methylethcathinone (hydrochloride) involves its interaction with monoamine transporters in the brain. It primarily acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in stimulant effects similar to those of other cathinones and amphetamines .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Methylmethcathinon (Mephedron)
- 3,4-Methylendioxymethcathinon (Methylon)
- N-Ethylcathinon
Einzigartigkeit
4-Methylethcathinon (Hydrochlorid) ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ihm besondere pharmakologische Eigenschaften verleiht. Im Vergleich zu anderen ähnlichen Verbindungen hat es eine unterschiedliche Potenz und Wirkdauer, was es zu einem wertvollen Referenzstandard in der forensischen und toxikologischen Forschung macht .
Eigenschaften
IUPAC Name |
2-(ethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-9(2)6-8-11;/h5-8,10,13H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTXXFLUWZXGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=C(C=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266688-86-1 | |
| Record name | 1266688-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B593082.png)

